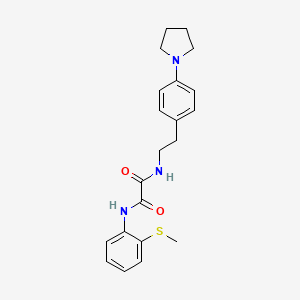

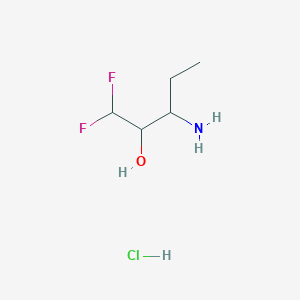

![molecular formula C24H19FN2O3 B2942929 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-methoxyphenyl)acetamide CAS No. 1114649-28-3](/img/structure/B2942929.png)

2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is based on a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted with a phenyl group at the 2-position and a fluoro group at the 6-position. An oxy group links this core to an acetamide group, which is further substituted with a 4-methoxyphenyl group.Physical And Chemical Properties Analysis

The molecular weight of this compound is 402.425. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results .Applications De Recherche Scientifique

Structural Aspects and Fluorescence Applications

Quinoline derivatives have been extensively studied for their structural properties and applications in fluorescence. For example, the structural aspects of amide-containing isoquinoline derivatives have revealed their potential in forming gels and crystalline solids upon treatment with mineral acids. These compounds, including N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, show enhanced fluorescence emission upon forming host–guest complexes with certain hydroxybenzenes, indicating their potential in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Novel Fluorophores for Biomedical Analysis

The compound 6-methoxy-4-quinolone, a novel fluorophore derived from quinoline derivatives, demonstrates strong fluorescence across a wide pH range in aqueous media. This characteristic, along with its stability against light and heat, underscores its utility as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Antitumor Agents

Quinolin-4-one derivatives have been synthesized and evaluated for their cytotoxic activity, with several analogues showing significant inhibitory activity against various tumor cell lines. These compounds, through their interaction with cellular mechanisms, such as the tyrosine autophosphorylation of insulin-like growth factor-1 receptor (IGF-1R), present a promising avenue for anticancer drug development (Chou et al., 2010).

Antimicrobial Study

Fluoroquinolone-based 4-thiazolidinones, synthesized from quinoline derivatives, have been screened for their antimicrobial activities. These studies aim at developing novel antimicrobial agents to combat resistant strains of bacteria and fungi, showcasing the potential of quinoline derivatives in addressing emerging microbial resistance (Patel & Patel, 2010).

Mécanisme D'action

The mechanism of action of this compound is not specified in the search results. It’s possible that the compound could have potential biological activity, given the presence of a quinoline core, which is a common motif in many biologically active compounds.

Propriétés

IUPAC Name |

2-(6-fluoro-2-phenylquinolin-4-yl)oxy-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O3/c1-29-19-10-8-18(9-11-19)26-24(28)15-30-23-14-22(16-5-3-2-4-6-16)27-21-12-7-17(25)13-20(21)23/h2-14H,15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKQSIJNONQCGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

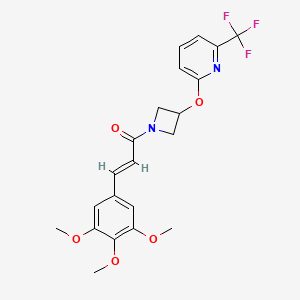

![N-(2,4-dimethoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2942846.png)

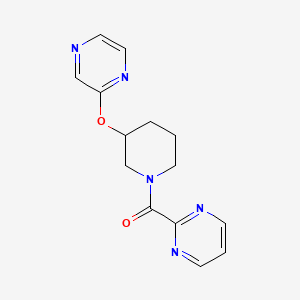

![5-Methyl-imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B2942849.png)

![3,4-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2942851.png)

![2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride](/img/structure/B2942852.png)

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2942857.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2942862.png)

![N-(tert-butyl)-2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2942867.png)